

An In-Depth Technical Guide to the Physical and Chemical Properties of α -Humulene

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Compound of Interest

Compound Name: *Humulane*
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of α -humulene, a naturally occurring sesquiterpene of significant interest in pharmaceutical research. The information is presented to facilitate its use by researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Physical and Chemical Properties

α -Humulene, also known as α -caryophyllene, is a monocyclic sesquiterpene with the chemical formula $C_{15}H_{24}$.^[1] It is an isomer of β -caryophyllene and is commonly found in the essential oils of various plants, most notably in hops (*Humulus lupulus*), from which it derives its name.
[1]

Quantitative Physical Properties

The physical characteristics of α -humulene are summarized in the table below, providing essential data for handling, formulation, and experimental design.

Property	Value	Reference
Molecular Formula	$C_{15}H_{24}$	[1]
Molar Mass	204.36 g/mol	
Appearance	Pale yellowish-green clear liquid	[1]
Density	Approximately 0.889 g/cm ³ at 25°C	
Boiling Point	106-108°C at 5 mmHg	
Melting Point	< 25°C	
Refractive Index	1.499 - 1.505 at 20°C	
Solubility in Water	Insoluble	
Solubility in Organic Solvents	Soluble in alcohols (e.g., methanol, ethanol), oils, and other organic solvents.	
Solubility in Methanol	10 mg/mL	[2]

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of α -humulene. The following table summarizes key nuclear magnetic resonance (NMR) chemical shifts.

Nucleus	Solvent	Chemical Shifts (δ , ppm)	Reference
^1H NMR	CDCl_3	$\delta = 8.48$ (s, 1 H), 7.67 (t, $J = 7.6$ Hz, 1 H), 7.25 (d, $J = 7.7$ Hz, 1 H), 7.19 (dd, $J = 6.4, 5.6$ Hz, 1 H), 4.16 (s, 2 H), 2.00 – 1.85 (m, 4 H), 1.77 – 1.67 (m, 4 H)	[3]
^{13}C NMR	CDCl_3	$\delta = 212.9, 155.2, 148.6, 137.5, 124.3, 122.1, 87.4, 47.9, 39.7, 25.0$	[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the analysis and characterization of α -humulene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a fundamental technique for the analysis of volatile compounds like α -humulene in complex mixtures such as essential oils.

Objective: To identify and quantify α -humulene in a sample.

Methodology:

- Sample Preparation:
 - Dilute the essential oil or extract containing α -humulene in a suitable organic solvent (e.g., methanol, ethanol, or hexane). A common dilution is 1 μL of oil in 1 mL of solvent.[4]

- If quantification is required, prepare a series of calibration standards of α -humulene of known concentrations. An internal standard can also be added to both samples and standards for improved accuracy.
- GC-MS Parameters:
 - Gas Chromatograph: Agilent 6890 series or similar.
 - Column: A non-polar capillary column is typically used, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d. x 0.25 μ m film thickness).[5]
 - Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[6]
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250°C.[5]
 - Oven Temperature Program: An initial temperature of 50-60°C held for 1-2 minutes, followed by a ramp of 3-10°C/min to a final temperature of 250-300°C, held for 5-10 minutes.[4][7]
 - Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[5]
 - Ion Source Temperature: 200-230°C.[6][7]
 - Mass Range: Scan from m/z 40 to 600 amu.[5]
- Data Analysis:
 - Identify α -humulene by comparing its retention time and mass spectrum with that of a certified reference standard.
 - Quantify the amount of α -humulene by constructing a calibration curve from the peak areas of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of α -humulene.

Objective: To confirm the chemical structure of isolated α -humulene.

Methodology:

- Sample Preparation:
 - Dissolve a purified sample of α -humulene (typically 5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
- NMR Spectrometer Parameters:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Nuclei: Acquire both ^1H and ^{13}C NMR spectra.
 - Reference: The solvent peak of CDCl_3 (δH 7.26 ppm, δC 77.0 ppm) is typically used as an internal reference.^[8]
- Data Acquisition and Processing:
 - Acquire ^1H NMR spectra to observe proton signals and their couplings.
 - Acquire ^{13}C NMR spectra to identify the number and types of carbon atoms.
 - Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons for complete structural assignment.
 - Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Determination of Solubility

Understanding the solubility of α -humulene is crucial for developing formulations and delivery systems.

Objective: To determine the solubility of α -humulene in various solvents.

Methodology:

- **Solvent Selection:** Choose a range of solvents with varying polarities, such as water, ethanol, methanol, and various oils.
- **Procedure:**
 - Add a known excess amount of α -humulene to a known volume of the selected solvent in a sealed vial.
 - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, centrifuge or filter the suspension to remove the undissolved solute.
 - Carefully withdraw an aliquot of the clear supernatant.
 - Quantify the concentration of α -humulene in the supernatant using a suitable analytical technique, such as GC-MS or HPLC.
 - The determined concentration represents the solubility of α -humulene in that solvent at that temperature.

Assessment of Stability

Stability studies are essential to determine the shelf-life and appropriate storage conditions for α -humulene and its formulations.

Objective: To evaluate the stability of α -humulene under various environmental conditions.

Methodology:

- **Sample Preparation:** Prepare solutions of α -humulene in a relevant solvent or formulation.

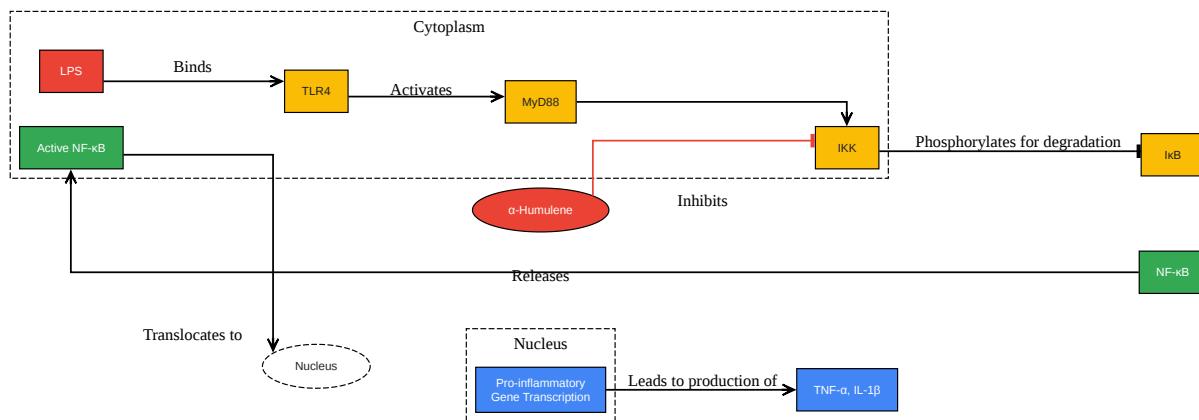
- Stress Conditions: Expose the samples to a range of conditions as per regulatory guidelines (e.g., ICH guidelines).[9][10]
 - Temperature: Store samples at different temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (40°C)).
 - Humidity: For solid or semi-solid formulations, store at different relative humidity levels (e.g., 60% RH, 75% RH).
 - Light: Expose samples to controlled light conditions (e.g., using a photostability chamber) to assess photodegradation. Control samples should be kept in the dark.
 - pH: For solutions, assess stability across a range of pH values.
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
- Analysis:
 - Analyze the samples at each time point for the remaining concentration of α -humulene using a validated stability-indicating analytical method (e.g., HPLC or GC-MS).
 - Identify and quantify any degradation products to understand the degradation pathways.
 - Assess physical changes such as appearance, color, and odor.
- Data Evaluation: Determine the degradation rate and predict the shelf-life of α -humulene under the tested conditions. Exposure to light, heat, and oxygen is known to degrade α -humulene.[11] It also reacts quickly with ozone in the atmosphere.[1]

Biological Signaling Pathways

α -Humulene has demonstrated significant anti-inflammatory and pro-apoptotic activities, making it a promising candidate for drug development. The following diagrams illustrate the key signaling pathways involved in these effects.

Anti-Inflammatory Signaling Pathway

α -Humulene exerts its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. One of the key mechanisms is the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.



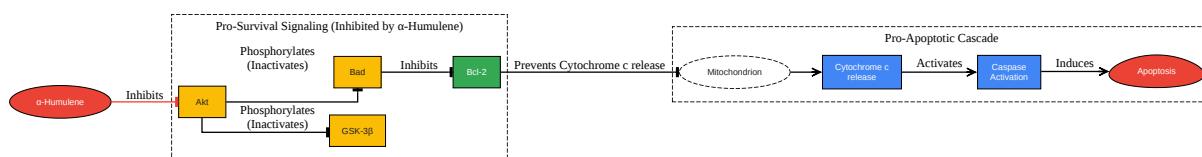
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Figure 1: α -Humulene's Anti-Inflammatory Mechanism.

As shown in Figure 1, inflammatory stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates I κ B, an inhibitor of NF- κ B, leading to its degradation and the release of NF- κ B. Activated NF- κ B translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, resulting in the production of cytokines such as TNF- α and IL-1 β . α -Humulene has been shown to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.

Pro-Apoptotic Signaling Pathway

In cancer cells, α -humulene has been observed to induce apoptosis (programmed cell death) through the inhibition of the Akt signaling pathway.



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Figure 2: α -Humulene's Pro-Apoptotic Mechanism.

Figure 2 illustrates that α -humulene inhibits the activation of Akt, a key protein in cell survival pathways. The inhibition of Akt prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like GSK-3 β and Bad. Active (dephosphorylated) Bad can then inhibit the anti-apoptotic protein Bcl-2. This disruption of the Bcl-2 family of proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis.

Conclusion

α -Humulene is a versatile sesquiterpene with well-defined physical and chemical properties. Its significant anti-inflammatory and pro-apoptotic activities, mediated through specific signaling pathways, underscore its potential as a therapeutic agent. This guide provides foundational knowledge and experimental frameworks to support further research and development of α -humulene-based pharmaceuticals. The detailed protocols and pathway diagrams are intended to serve as practical resources for scientists and researchers in this exciting field.

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